molecular formula C9H15NO B6243610 octahydropentalene-2-carboxamide, Mixture of diastereomers CAS No. 90942-63-5

octahydropentalene-2-carboxamide, Mixture of diastereomers

Cat. No.: B6243610
CAS No.: 90942-63-5
M. Wt: 153.22 g/mol
InChI Key: AWMLRBVKGHLMBX-UHFFFAOYSA-N
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Description

Octahydropentalene-2-carboxamide, Mixture of diastereomers: is a complex organic compound characterized by its unique structure and stereochemistry. This compound consists of a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple chiral centers in the molecule results in different spatial arrangements, leading to the formation of diastereomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalene-2-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of linear precursors followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of octahydropentalene-2-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding saturated analogs.

  • Substitution: : Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Octahydropentalene-2-carboxamide has several scientific research applications across various fields:

  • Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: : It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: : The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which octahydropentalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Octahydropentalene-2-carboxamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other compounds with similar structures include various pentalene derivatives and carboxamide analogs.

Properties

CAS No.

90942-63-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-9(11)8-4-6-2-1-3-7(6)5-8/h6-8H,1-5H2,(H2,10,11)

InChI Key

AWMLRBVKGHLMBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2C1)C(=O)N

Purity

95

Origin of Product

United States

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